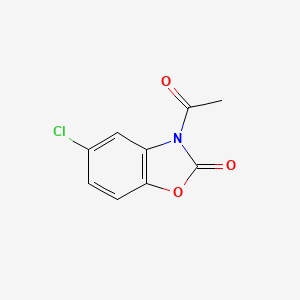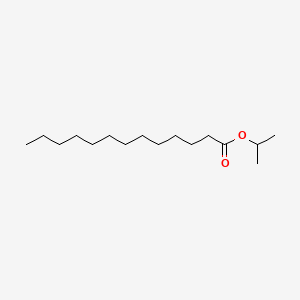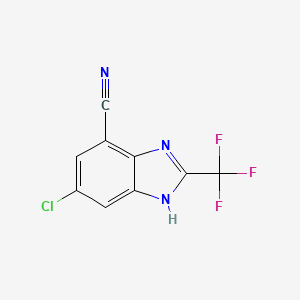
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the trifluoromethyl group and the chloro substituent in this compound enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or nitrile under acidic or basic conditions . One common method is the reaction of o-phenylenediamine with 6-chloro-2-(trifluoromethyl)benzaldehyde in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzimidazole derivatives.
科学研究应用
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
6-Chlorobenzimidazole: Similar structure with a chloro substituent.
Uniqueness
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- is unique due to the presence of both the chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These substituents make the compound more effective in penetrating cell membranes and interacting with molecular targets .
属性
CAS 编号 |
89427-08-7 |
|---|---|
分子式 |
C9H3ClF3N3 |
分子量 |
245.59 g/mol |
IUPAC 名称 |
6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H3ClF3N3/c10-5-1-4(3-14)7-6(2-5)15-8(16-7)9(11,12)13/h1-2H,(H,15,16) |
InChI 键 |
DUUONMUYQRZUOH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


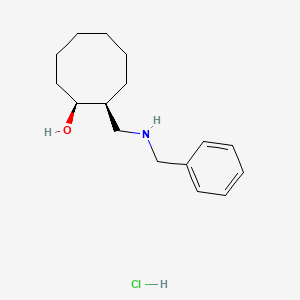
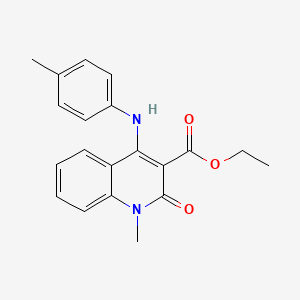
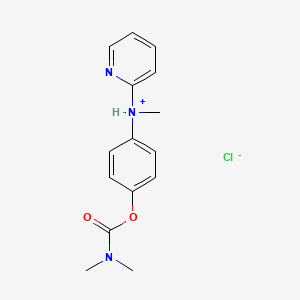
![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)
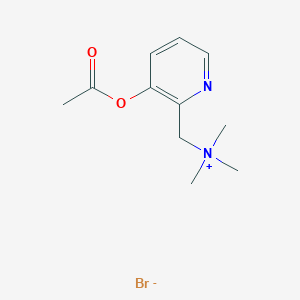
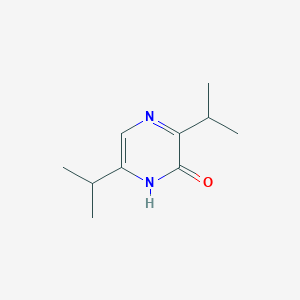
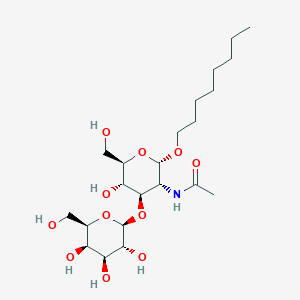
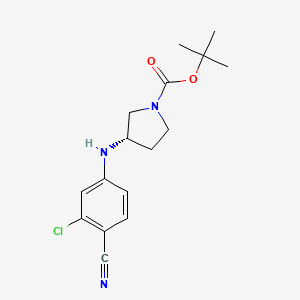
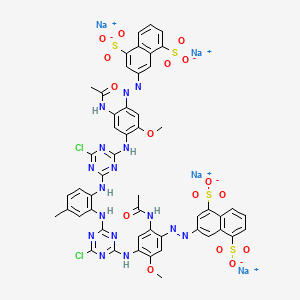
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
